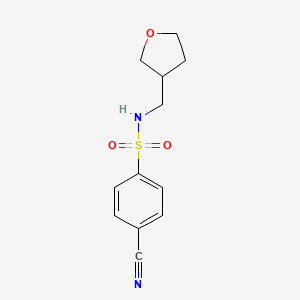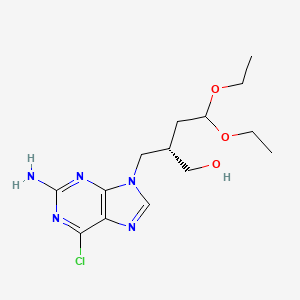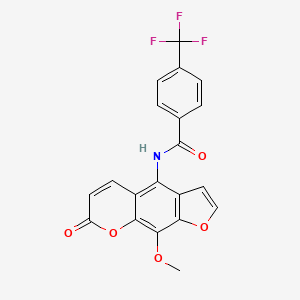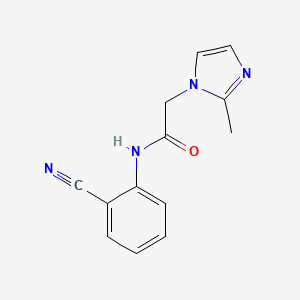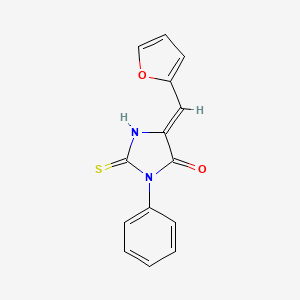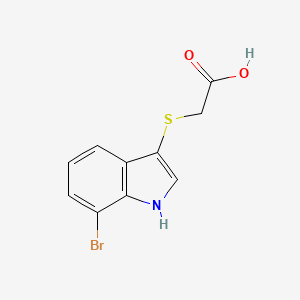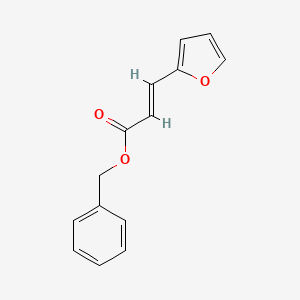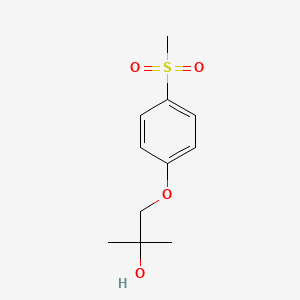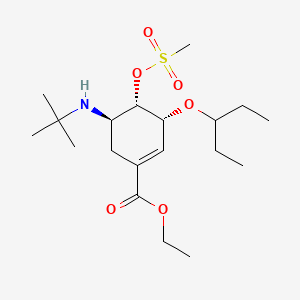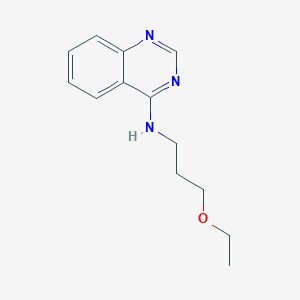
N-(3-ethoxypropyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethoxypropyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound has a molecular formula of C13H17N3O and a molecular weight of 231.29 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)quinazolin-4-amine typically involves the reaction of 2-aminobenzamide with 3-ethoxypropylamine under specific conditions. One common method includes the use of a copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines . This reaction utilizes copper (II) acetate as a catalyst in combination with a mild base and proceeds well in anisole, a sustainable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(3-ethoxypropyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxypropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which have significant biological and pharmacological activities .
科学研究应用
N-(3-ethoxypropyl)quinazolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential antimicrobial and biofilm inhibition effects.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(3-ethoxypropyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes. Molecular docking studies have shown that quinazoline derivatives can bind to various biological targets, leading to their therapeutic effects .
相似化合物的比较
Similar Compounds
Quinazolin-4-one: A closely related compound with similar biological activities.
2-alkoxy-3H-quinazolin-4-ones: These compounds share structural similarities and are used in similar applications.
Uniqueness
N-(3-ethoxypropyl)quinazolin-4-amine is unique due to its specific ethoxypropyl substitution, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives .
属性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
N-(3-ethoxypropyl)quinazolin-4-amine |
InChI |
InChI=1S/C13H17N3O/c1-2-17-9-5-8-14-13-11-6-3-4-7-12(11)15-10-16-13/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,14,15,16) |
InChI 键 |
KVQCCCWKSXHZAJ-UHFFFAOYSA-N |
规范 SMILES |
CCOCCCNC1=NC=NC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-(3-(1h-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine](/img/structure/B14898471.png)
![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)
